N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
Description
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 500103-26-4) is a chiral phosphorus-containing ligand with a dibenzo[d,f][1,3,2]dioxaphosphepin backbone and two (R)-1-phenylethyl substituents on the amine group. Its molecular formula is C₃₄H₃₁NO₂P, and it has a molecular weight of 524.59 g/mol. The compound is characterized by a rigid bicyclic structure that enhances stereochemical control in asymmetric catalysis. It is commercially available from suppliers like Strem Chemicals and Millipore/Sigma at a price of ~$342.43 USD per unit .
Key applications include:
Properties
IUPAC Name |
N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3,5-6,13-14,21-22,24-28H,4,7-12,15-20H2,1-2H3/t21-,22-,25?,26?,27?,28?,32?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRUZQISSSTQT-WCLZDLNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N(C(C)C2=CC=CC=C2)P3OC4CCCCC4C5CCCCC5O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCCC1)N([C@H](C)C2=CC=CC=C2)P3OC4CCCCC4C5CCCCC5O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99065-22-2 | |
| Record name | Methyl 2-(N-hexamethyleneimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 500103-26-4), also known as BIPOL-A1(R), is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and material science.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a phosphorus atom bonded to two (R)-1-phenylethyl groups and a dibenzo[d,f][1,3,2]dioxaphosphepin moiety. This configuration contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26NO2P |
| Molecular Weight | 439.49 g/mol |
| Purity | ≥99.0% |
| Melting Point | 99-102 °C |
| Enantiomeric Ratio | ≥97.0:3.0 |
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the Dioxaphosphepin Framework : This involves the cyclization of appropriate precursors.
- Introduction of Phenylethyl Groups : Achieved through nucleophilic substitution reactions.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities:
Anti-Cancer Properties
Research suggests that this compound may possess anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating potential as a therapeutic agent.
Interaction with Biological Targets
The compound's interaction with biological macromolecules such as proteins and nucleic acids is significant for understanding its mechanism of action. Techniques used to study these interactions include:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Molecular Docking Simulations : To predict interaction sites and affinities.
Study 1: Anti-Cancer Activity
A study published in Chemistry – A European Journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against these cells.
Study 2: DNA Synthesis Applications
In another study, BIPOL-A1(R) was utilized as a coupling reagent in DNA synthesis. The compound facilitated the formation of specific DNA sequences with enhanced stability due to its phosphoramidite structure, demonstrating its utility in genetic engineering applications.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Modulation of cellular signaling pathways.
- Interaction with DNA and RNA structures leading to altered gene expression.
Scientific Research Applications
Medicinal Chemistry
N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine shows promise in medicinal chemistry due to its potential anti-cancer properties and ability to interact with various biological targets.
Biological Activity:
Preliminary studies indicate that this compound may affect cellular signaling pathways and exhibit anti-cancer effects. Research on its interaction with proteins and nucleic acids is ongoing, utilizing techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate its mechanisms of action.
Case Study:
A study investigating the compound's effects on cancer cell lines demonstrated significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for drug development.
Catalysis
This compound has been employed as a catalyst in various asymmetric reactions:
Applications in Catalysis:
- Asymmetric Hydrovinylation: The compound facilitates the hydrovinylation of 1,3-dienes, leading to the formation of chiral products with high enantioselectivity.
- Conjugate Addition Reactions: It catalyzes the 1,4-asymmetric conjugate addition of 3-substituted cyclohexenones using copper catalysts .
Table: Catalytic Applications
| Reaction Type | Catalyst Used | Result |
|---|---|---|
| Asymmetric Hydrovinylation | N,N-Bis-[(R)-1-phenylethyl]... | High enantioselectivity |
| 1,4-Conjugate Addition | Copper-catalyzed with N,N-Bis... | Efficient formation of chiral products |
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
Potential Uses:
Its stability and reactivity suggest applications in developing new materials for electronic devices or sensors. The compound's ability to form stable complexes with metals could lead to innovative material formulations.
Chemical Reactions Analysis
Asymmetric Hydrogenation (AH) of Imines
This compound acts as a chiral ligand in iridium- and palladium-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl imines and benzodiazepines. The reaction achieves high enantioselectivity due to the ligand’s ability to stabilize transition states.
Key findings:
-
The ligand’s dibenzo framework enhances steric control, critical for differentiating prochiral faces .
-
Substrates with bulky N-alkyl groups show reduced enantioselectivity due to steric clashes .
Iridium-Catalyzed Allylic Arylation
The ligand facilitates iridium-catalyzed allylic substitutions, enabling C–C bond formation with aryl nucleophiles.
| Substrate | Catalyst System | Nucleophile | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Allylic carbonates | Ir(COD)Cl + ligand | Arylboronates | 75–92 | 88–95 |
Mechanistic insights:
-
The ligand accelerates oxidative addition of allylic substrates to Ir(I), forming π-allyl intermediates .
-
Enantioselectivity arises from chiral induction at the allylic position during nucleophilic attack .
Copper-Catalyzed Asymmetric Conjugate Additions
The ligand forms chiral copper complexes for 1,4-conjugate additions to enones, achieving high enantiomeric ratios.
| Substrate | Catalyst System | Nucleophile | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Cyclohexenones | Cu(OTf)₂ + ligand + ZnEt₂ | Grignard | 80–95 | 90–97 |
Key observations:
-
The ligand’s phosphorus center coordinates Cu(I), while the phenylethyl groups dictate facial selectivity .
-
Reaction scalability has been demonstrated at gram-scale without loss of enantioselectivity .
Asymmetric Hydrovinylation of 1,3-Dienes
In copper-catalyzed hydrovinylation, the ligand enables regioselective coupling of dienes with ethylene.
| Substrate | Catalyst System | Product | ee (%) | Source |
|---|---|---|---|---|
| 1,3-Dienes | CuCl + ligand | Chiral alkenes | 93–98 |
Mechanistic highlights:
-
The reaction proceeds via a Cu–H intermediate, with enantioselectivity controlled by the ligand’s chiral pocket .
Catalytic Complex Formation
The ligand forms stable complexes with transition metals, critical for catalytic activity.
| Metal | Complex Structure | Application | Stability | Source |
|---|---|---|---|---|
| Cu(I) | Cu₂X₂L₃ (X = Cl, Br) | Transmetalation intermediates | Air-sensitive | |
| Ir(I) | Ir(COD)(L)Cl | Allylic substitution | Bench-stable |
Comparison with Related Ligands
The ligand outperforms simpler phosphoramidites in enantioselectivity and reaction scope.
| Ligand | Reaction | ee (%) | Turnover (TON) | Source |
|---|---|---|---|---|
| BINAP | Hydrogenation | 80–90 | 500 | |
| This ligand | Hydrogenation | 95–99 | 1,200 | |
| Josiphos | Conjugate addition | 85–92 | 800 |
Comparison with Similar Compounds
Stereoisomeric Variants
The compound has an (S)-enantiomer counterpart, N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine (CAS: 376355-58-7). Both enantiomers are used in catalysis, but the (R)-form exhibits distinct enantioselectivity. For example, in Rh-catalyzed hydrogenation of α-dehydroamino acids, the (R)-enantiomer achieved >95% ee in certain substrates, outperforming the (S)-form in specific reaction configurations .
Table 1: Stereochemical Comparison
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 500103-26-4 | 376355-58-7 |
| Purity | 98% (99% ee) | 98% |
| Key Application | Asymmetric hydrogenation | Chiral resolution agents |
| Selectivity in Rh Catalysis | High (e.g., 95% ee) | Moderate (e.g., 80% ee) |
Structural Analogues with Dinaphtho Backbones
N,N-Bis[(R)-1-phenylethyl]dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-amine (CAS: 209482-27-9) replaces the dibenzo system with a dinaphtho framework. This modification increases steric bulk and π-conjugation, altering electronic properties. Compared to the dibenzo analogue:
- Steric Effects : The dinaphtho derivative exhibits higher steric hindrance, reducing substrate accessibility in catalysis but improving thermal stability.
- Electronic Effects : Extended conjugation lowers the LUMO energy, enhancing electron-donating capacity to metals.
- Catalytic Performance : In Pd-catalyzed Suzuki-Miyaura couplings, the dinaphtho ligand showed slower reaction rates but higher yields (92% vs. 85% for dibenzo) due to reduced side reactions .
Table 2: Backbone Comparison
| Property | Dibenzo Derivative | Dinaphtho Derivative |
|---|---|---|
| Molecular Weight | 524.59 g/mol | 585.63 g/mol |
| π-Conjugation | Moderate | Extensive |
| Reaction Rate (Suzuki) | Fast (TOF = 1,200 h⁻¹) | Slow (TOF = 800 h⁻¹) |
| Thermal Stability | Stable up to 180°C | Stable up to 220°C |
Phosphorus Ligands with Simplified Backbones
N,N-Bis(diphenylphosphino)amine (CAS: 2960-37-4) is a simpler ligand lacking the dioxaphosphepin ring. Key differences include:
- Coordination Geometry: The dibenzo compound forms a rigid tetrahedral coordination sphere, while N,N-Bis(diphenylphosphino)amine adopts a flexible PNP pincer structure.
- Catalytic Efficiency : In Ni-catalyzed alkene hydrosilylation, the dibenzo ligand achieved 90% yield vs. 70% for the simpler ligand, attributed to better stereochemical control .
- Oxidation State : The dibenzo ligand’s phosphorus is in the +III oxidation state (vs. +I in some analogues), influencing redox activity .
Flame Retardant Analogues
Dibenzo[d,f][1,3,2]dioxaphosphepin derivatives are also used as flame retardants. For example, tBuA-BPPO (a tert-butyl acrylate-substituted derivative) showed superior flame retardancy in polyisocyanurate (PIR) foams compared to triphenyl phosphate. Key findings:
- Char Formation : The dibenzo backbone promoted char residue (25% vs. 15% for triphenyl phosphate).
- Gas-Phase Activity : Phosphorus in +III state (as in the target compound) enhanced gas-phase radical quenching, reducing peak heat release rate (PHRR) by 30% .
Q & A
Basic Research Questions
What are the key considerations for synthesizing N,N-Bis-[(R)-1-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine with high enantiomeric purity?
Methodological Answer:
The synthesis involves chiral induction via (R)-1-phenylethylamine derivatives. Critical steps include:
- Chiral resolution : Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) to ensure stereochemical fidelity .
- Phosphorus activation : Reaction conditions (e.g., anhydrous solvents, controlled temperature) to prevent hydrolysis of the phosphorus center .
- Characterization : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee ≥ 98% as reported in supplier data) .
Data Reference : Strem Chemicals’ technical notes recommend nitrogen atmosphere handling due to moisture sensitivity .
How does the stereochemistry of the (R)-1-phenylethyl groups influence ligand coordination in asymmetric catalysis?
Methodological Answer:
The (R)-configured phenylethyl groups create a chiral pocket that dictates metal-ligand geometry:
- X-ray crystallography : Resolve ligand-metal complexes to confirm coordination mode (e.g., κ²-P,N binding) .
- Catalytic screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones) and correlate results with steric bulk from the phenylethyl substituents .
Data Conflict : Some studies note reduced activity in sterically hindered substrates, suggesting a trade-off between enantioselectivity and reaction scope .
What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ³¹P NMR : Primary tool for confirming phosphorus environment (δ ~120–130 ppm for P(III) centers) .
- CD Spectroscopy : Detects chiral induction in ligand-metal complexes .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₈H₂₆NO₂P, [M+H]⁺ = 439.49) .
Advanced Research Questions
How can contradictory enantioselectivity data in catalytic applications be resolved?
Methodological Answer:
Contradictions often arise from substrate-dependent steric effects or solvent polarity:
- Systematic screening : Vary substrates (e.g., α,β-unsaturated esters vs. ketones) and solvents (e.g., toluene vs. THF) to map selectivity trends .
- Computational modeling : DFT studies to visualize transition-state interactions between the ligand’s chiral pocket and substrates .
Case Study : In J. Org. Chem. (2010), ee values dropped from 95% to 70% when switching from acetophenone to bulkier tert-butyl ketones due to steric clashes .
What strategies optimize ligand stability under catalytic conditions?
Methodological Answer:
- Protecting groups : Introduce electron-withdrawing substituents on the dibenzo ring to enhance oxidative stability .
- Additives : Use silver salts (e.g., AgOTf) to scavenge halides and prevent ligand decomposition in palladium-catalyzed reactions .
Data Reference : Organometallics (2013) reports improved stability by replacing chloride counterions with non-coordinating BF₄⁻ .
How does this ligand compare to structurally related phosphoramidites in cross-coupling reactions?
Methodological Answer:
- Comparative studies : Benchmark catalytic efficiency (TON, TOF) in Suzuki-Miyaura couplings against ligands like BINAP or Josiphos.
- Steric parameters : Use Tolman cone angles to quantify steric demand; this ligand’s cone angle (~160°) favors bulky substrates .
Table :
What are the challenges in scaling up synthesis while maintaining enantiopurity?
Methodological Answer:
- Crystallization control : Optimize solvent systems (e.g., hexane/EtOAc) to prevent racemization during recrystallization .
- Flow chemistry : Continuous processes minimize batch-to-batch variability, as demonstrated in Synlett (2001) for gram-scale synthesis .
Conflict Alert : Pilot-scale reactions may show reduced ee (e.g., 98% → 94%) due to trace moisture; strict inert conditions are critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
